3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic compound. This compound is known for its diverse applications in scientific research, including but not limited to chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the quinazolinone core through condensation reactions involving anthranilic acid and formamide derivatives.
Introduction of the piperidine ring via nucleophilic substitution reactions.
Attachment of the methoxypyrazine moiety using etherification or related reactions.
Reaction conditions often include the use of organic solvents like dichloromethane or acetonitrile, with catalysts such as trifluoroacetic acid or palladium on carbon, depending on the specific synthetic route.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow chemistry to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis or ultrasonication may also be employed to speed up reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions: 3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: Reactions can involve halogenation, nitration, or sulfonation using reagents like chlorine, nitric acid, or sulfur trioxide.
Common Reagents and Conditions: The reactions often take place under controlled conditions:
Temperature: Ranges from room temperature to reflux.
Solvents: Organic solvents such as ethanol, acetone, or tetrahydrofuran.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products: The products formed from these reactions vary based on the specific pathway. Oxidation typically yields carboxylic acids or ketones, while reduction can lead to alcohols or amines. Substitution reactions produce derivatives with functional groups like halides, nitro groups, or sulfonates.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications, making it a versatile intermediate in organic synthesis.
Biology: Biologically, it interacts with various receptors and enzymes, making it useful in the study of biochemical pathways and cellular mechanisms. Researchers use it to probe the function of specific proteins or to modulate biological activity.
Medicine: Medically, it has potential as a therapeutic agent. Its ability to bind to specific biological targets makes it a candidate for drug development, particularly in the areas of cancer research and neuropharmacology.
Industry: In the industrial sector, it is employed in the synthesis of specialty chemicals and materials. Its properties enable the production of high-performance polymers and advanced materials with specific functionalities.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to changes in biochemical pathways. For instance, it may inhibit a kinase enzyme, resulting in reduced phosphorylation of downstream targets and altered cellular responses.
Comparison with Similar Compounds
Unique Characteristics: Compared to similar compounds, 3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its methoxypyrazine moiety. This functional group enhances its ability to interact with specific biological targets, increasing its potency and selectivity.
Similar Compounds:3-(2-(3-((4-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-hydroxyethyl)quinazolin-4(3H)-one
These compounds share a similar core structure but differ in the functional groups attached, affecting their reactivity and biological activity.
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Properties
IUPAC Name |
3-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-28-17-9-21-10-18(23-17)29-14-5-4-8-24(11-14)19(26)12-25-13-22-16-7-3-2-6-15(16)20(25)27/h2-3,6-7,9-10,13-14H,4-5,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWZDMZHFRDUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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